![molecular formula C10H9N5 B2504496 2-((1H-1,2,4-三唑-1-基)甲基)-1H-苯并[d]咪唑 CAS No. 338418-54-5](/img/structure/B2504496.png)
2-((1H-1,2,4-三唑-1-基)甲基)-1H-苯并[d]咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
科学研究应用
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of ovarian cancer.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
Target of Action
It is known that 1,2,4-triazole derivatives can bind to various biological targets due to their large dipole moment and ability to form hydrogen bonding, dipole-dipole, and π stacking interactions .
Mode of Action
It is known that synthetic organic inhibitors, such as triazole derivatives, can adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence various biochemical pathways due to their ability to bind to different biological targets .
Pharmacokinetics
The molecular weight of 1-methyl-1h-1,2,4-triazole, a related compound, is 830919 , which might influence its pharmacokinetic properties.
Result of Action
It is known that some 1,2,4-triazole derivatives have exhibited significant antiproliferative effects against tested cancer cells . Additionally, certain 1,2,4-triazol-1-ylmethyl)phenols have shown high fungitoxic effect .
Action Environment
It is known that the corrosion inhibition potential of synthetic organic inhibitors, such as triazole derivatives, can be effective in an acidic environment .
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole on various types of cells and cellular processes are also being studied. Preliminary findings suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with a triazole derivative. One common method is the alkylation of benzimidazole with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and sustainable synthesis of the compound by optimizing reaction conditions and minimizing waste .
化学反应分析
Types of Reactions
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the triazole ring[3][3].
相似化合物的比较
Similar Compounds
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 2-(1H-1,2,4-triazol-5-yl)pyridine
- 1,2,3-triazole derivatives
Uniqueness
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific combination of the benzimidazole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to other triazole derivatives, it offers a different set of reactivity and binding characteristics, which can be advantageous in certain contexts .
属性
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-4-9-8(3-1)13-10(14-9)5-15-7-11-6-12-15/h1-4,6-7H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGTWRQAEQEXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)
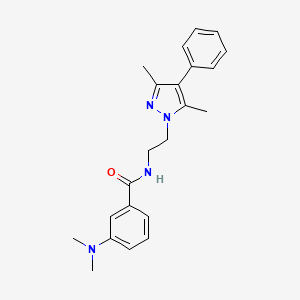

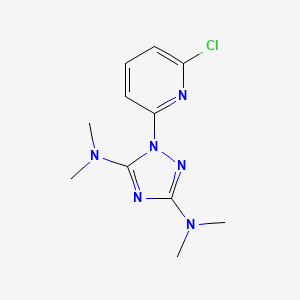
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2504420.png)
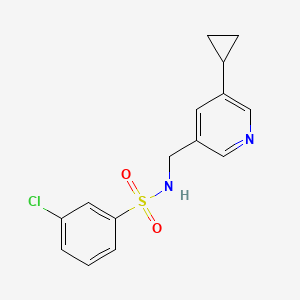
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)
![1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2504425.png)
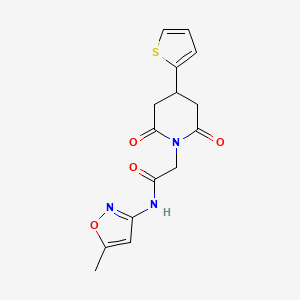
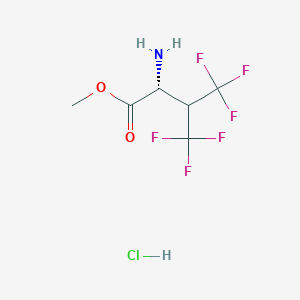
amino}oxolan-3-ol](/img/structure/B2504431.png)
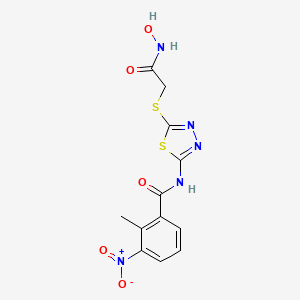
![3-(2-methylpropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2504434.png)
![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)
